2-Ethoxyethanol

Description

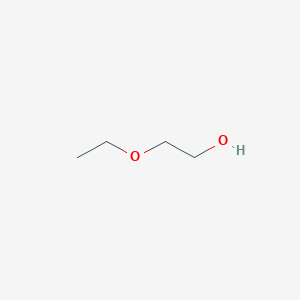

2-ethoxyethanol is a hydroxyether that is the ethyl ether derivative of ethylene glycol. It has a role as a protic solvent and a teratogenic agent. It is a primary alcohol and a glycol ether. It is functionally related to an ethylene glycol.

This compound is a natural product found in Nicotiana tabacum and Solanum lycopersicum with data available.

Ethylene Glycol Monoethyl Ether can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.

This compound is a diluent in colour additive mixtures for marking food. This compound, also known by the trademark Cellosolve or ethyl cellosolve, is a solvent used widely in commercial and industrial applications. It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate. As with other glycol ethers, this compound has the useful property of being able to dissolve chemically diverse compounds. It will dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers. This is an ideal property as a multi-purpose cleaner and therefore this compound is used in products such as varnish removers and degreasing solutions. This compound belongs to the family of Primary Alcohols. These are compounds comprising the primary alcohol functional group, with the general strucuture RCOH (R=alkyl, aryl).

Properties

IUPAC Name |

2-ethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQVEEAIQZEUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethoxyethanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Ethoxyethanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27879-07-8 | |

| Record name | Polyethylene glycol ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27879-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024087 | |

| Record name | 2-Ethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monoethyl ether appears as a clear colorless liquid. Flash point of 120 °F. Less dense than water. Its vapors are heavier than air., Liquid, Colorless liquid with a sweet, pleasant, ether-like odor; [NIOSH], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pleasant, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

275 °F at 760 mmHg (NTP, 1992), 135.7 °C, 135.00 °C. @ 760.00 mm Hg, 135 °C, 275 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

105 °F (NTP, 1992), 43 °C, 110 °F (43 °C) (closed cup), 120 °F (49 °C) open cup, 202 °F, 44 °C c.c., 105 °F, 110 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Very soluble in acetone, ethyl ether, ethanol, Miscible with hydrocarbons, Miscible in all proportions of acetone, benzene, carbon tetrachloride, ethyl ether, methanol, and water., 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.931 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9253 g/cu cm at 25 °C, Bulk density: 7.74 lb at 20 °C; pour point: less than 37.7 °C, Relative density (water = 1): 0.93, 0.93 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.1, 3.1 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.8 mmHg at 68 °F (NTP, 1992), 5.31 [mmHg], 5.31 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-80-5 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monoethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDK7C2HS09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-94 °F (NTP, 1992), -70 °C, -94 °F, -130 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3413 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/54 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/116 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0258.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Ethoxyethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic fate of 2-Ethoxyethanol. The information is curated to support research, development, and safety assessments within the scientific and pharmaceutical sectors.

Chemical Identity and Structure

This compound, also known by trade names such as Cellosolve, is a glycol ether with the IUPAC name 2-ethoxyethan-1-ol.[1] It is a clear, colorless liquid with a mild, sweet, ether-like odor.[1][2] The chemical structure of this compound consists of a two-carbon aliphatic chain with an ethoxy group at one end and a primary alcohol group at the other. This bifunctional nature imparts both hydrophilic and lipophilic characteristics, making it an effective solvent for a wide range of substances.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Ethoxyethan-1-ol[1] |

| CAS Number | 110-80-5[1] |

| Molecular Formula | C4H10O2[1] |

| Molecular Weight | 90.12 g/mol [4][5][6][7] |

| Synonyms | Ethylene glycol monoethyl ether, Cellosolve, Ethyl Cellosolve, Oxitol, EGEE[1][8] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application as a solvent and for understanding its behavior in biological and environmental systems. It is miscible with water and many organic solvents.[1][9]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| Odor | Mild, sweet, ether-like[1][2] |

| Boiling Point | 135 °C[1][2][8] |

| Melting Point | -70 °C[1] |

| Density | 0.930 g/cm³ at 20 °C[1] |

| Flash Point | 40-44 °C[2][8] |

| Vapor Pressure | 5.31 mmHg at 25 °C[10] |

| Solubility in Water | Miscible[1][9] |

| logP (Octanol/Water Partition Coefficient) | -0.320[10] |

| Refractive Index (n20/D) | 1.407[2] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for the safe handling, application, and modeling of this compound. Standardized methodologies, such as those developed by ASTM International, are often employed.

-

Boiling Point: The boiling point is typically determined using methods outlined in standards like ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Density: Density is commonly measured using a hydrometer, pycnometer, or a digital density meter, following procedures such as those in ASTM D891. These methods involve determining the mass of a known volume of the substance at a specified temperature.

-

Flash Point: The flash point is a measure of the flammability of a volatile substance. Standard methods like ASTM D56 (Tag Closed-Cup Tester) or ASTM D93 (Pensky-Martens Closed-Cup Tester) are used. These involve heating the sample in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors will ignite.

-

Solubility in Water: The miscibility of this compound in water is determined by simple visual observation. A specified amount of the substance is added to water at a constant temperature, and the mixture is agitated. The absence of phase separation indicates miscibility. For quantitative solubility, methods like shake-flask or potentiometric titration can be employed.

-

Purity (by Gas Chromatography): The purity of this compound is often assessed using gas chromatography (GC) coupled with a flame ionization detector (FID). A sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the stationary phase. The area under the peak corresponding to this compound is compared to the total area of all peaks to determine its purity.[1]

Metabolic Pathway

In vivo, this compound is metabolized primarily in the liver. The metabolic pathway involves a two-step oxidation process, followed by conjugation. The toxicity of this compound is largely attributed to its metabolite, ethoxyacetic acid.[11]

The initial step is the oxidation of the primary alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase. Subsequently, aldehyde dehydrogenase rapidly oxidizes the intermediate aldehyde to ethoxyacetic acid. This carboxylic acid can then be conjugated with glycine (B1666218) to form N-ethoxyacetylglycine, which is excreted in the urine.[12]

Safety and Toxicology

This compound is classified as a hazardous substance. It is flammable and can form explosive mixtures with air.[13] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[2] Chronic exposure has been linked to more severe health effects, including liver and kidney damage, and it is recognized as a reproductive toxin and a potent teratogen.[2] Due to these health concerns, its use has been significantly reduced and replaced with safer alternatives in many applications.[11]

References

- 1. This compound, C4H10O2, 110-80-5, 2-Ethoxyethyl Alcohol; Ethyl 2-Hydroxyethyl Ether [mallakchemicals.com]

- 2. This compound | 110-80-5 [chemicalbook.com]

- 3. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethoxyacetic acid and N-ethoxyacetylglycine: metabolites of ethoxyethanol (ethylcellosolve) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - DCCEEW [dcceew.gov.au]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound [training.itcilo.org]

- 11. 110-80-5 CAS | this compound | High Purity Solvents | Article No. 03716 [lobachemie.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Ethoxyethanol (CAS Number 110-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyethanol (CAS No. 110-80-5), a glycol ether also known as ethyl cellosolve, is a colorless liquid with a mild, sweet odor.[1][2][3] Its amphiphilic nature, being miscible with both water and many organic solvents, has led to its widespread use as a solvent in various industrial and commercial applications, including in paints, lacquers, cleaning solutions, and as a chemical intermediate.[4][5][6] However, significant toxicological concerns, particularly regarding its reproductive, developmental, and hematological effects, have curtailed its use in consumer products and necessitated stringent occupational exposure limits.[5][7] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 110-80-5 | [1][5] |

| Molecular Formula | C4H10O2 | [1][5] |

| Molecular Weight | 90.12 g/mol | [1][2][8] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Odor | Sweet, ether-like | [1][8][9] |

| Boiling Point | 135 °C (275 °F) | [1][2][5][8] |

| Melting Point | -70 °C to -100 °C | [1][5][9] |

| Flash Point | 40-44 °C (107.6-110 °F) | [1][5][8] |

| Density | 0.93 g/mL at 20-25 °C | [1][8][9] |

| Vapor Pressure | 3.8 - 4 mmHg at 20 °C | [1][2] |

| Vapor Density | 3.1 (air = 1) | [1][5][9] |

| Water Solubility | Miscible | [1][2][5][9] |

| LogP (Octanol/Water) | -0.32 to -0.54 | [1][3] |

| Explosive Limits | 1.7% - 15.7% by volume in air | [1][5][8] |

Table 2: Occupational Exposure Limits for this compound

| Agency | Limit | Value | Reference(s) |

| OSHA (PEL) | 8-hr TWA | 200 ppm (740 mg/m³) [skin] | [10][11][12] |

| NIOSH (REL) | 10-hr TWA | 0.5 ppm (1.8 mg/m³) [skin] | [10][11][12] |

| ACGIH (TLV) | 8-hr TWA | 5 ppm (18 mg/m³) [skin] | [1][10][12] |

| IDLH | Immediately Dangerous to Life or Health | 500 ppm | [8][12] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates the potential for significant absorption through the skin.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Key Findings | Reference(s) |

| Acute Toxicity (LD50) | Rabbit | Oral | 3.1 g/kg | [8] |

| Reproductive Toxicity | Male Rats, Mice, Rabbits | Inhalation, Oral | Testicular atrophy, decreased sperm count, infertility. | [7][13][14] |

| Developmental Toxicity | Rats, Rabbits | Inhalation, Oral, Dermal | Embryonic death, teratogenesis, growth retardation. A NOAEL of 50 ppm for developmental toxicity in rats has been identified. | [7][13][15] |

| Hematotoxicity | Rats | Subcutaneous, Drinking Water | Anemia, leukopenia, bone marrow depression. | [14][16][17] |

| Neurotoxicity | Humans, Rats | Inhalation | Dizziness, headache, loss of coordination. Offspring of exposed rats showed altered behavior. | [7][10][15] |

| Kidney & Liver Toxicity | Humans, Rats | Inhalation, Oral | Evidence of kidney and liver damage with excessive exposure. | [8][10][14] |

NOAEL: No-Observed-Adverse-Effect Level

Toxicokinetics and Metabolism

This compound can be absorbed into the body through inhalation, ingestion, and dermal contact.[9] The toxicity of this compound is primarily attributed to its metabolite, 2-ethoxyacetic acid (2-EAA).[4][18][19] The parent compound is metabolized in the liver by alcohol dehydrogenase to an intermediate aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to form 2-EAA.[13] This metabolite has a longer biological half-life than this compound itself, leading to its accumulation with repeated exposure.[4][18] 2-EAA is the primary toxicant responsible for the observed reproductive and developmental effects.[4][13][19] Elimination of 2-EAA and its conjugates occurs mainly through the urine.[13][19] Ethanol (B145695) can competitively inhibit the metabolism of this compound, which can either reduce or potentiate its toxicity depending on the timing and duration of co-exposure.[15][20]

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to its toxic metabolite.

Mechanism of Toxicity

While the precise molecular mechanism of this compound's toxicity is not fully understood, it is widely accepted that the metabolite 2-ethoxyacetic acid (2-EAA) is the key toxicant.[4]

-

Reproductive Toxicity: In males, 2-EAA is thought to directly target Sertoli cells and germ cells within the testes, leading to degeneration of spermatocytes and subsequent testicular atrophy and infertility.[4]

-

Developmental Toxicity: The teratogenic effects are also attributed to 2-EAA, which can cross the placenta and interfere with embryonic and fetal development.

-

Hematological Toxicity: 2-EAA and the parent compound can cause damage to red blood cells, leading to hemolytic anemia, and can also suppress bone marrow function, resulting in leukopenia (a reduction in white blood cells).[9][14][16]

Hypothesized Toxicity Pathway

Caption: Logical flow from exposure to adverse toxicological outcomes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible assessment of this compound's toxicity. Below are representative protocols based on established methodologies.

In Vivo Toxicity Study (13-Week, Drinking Water)

This protocol is based on the National Toxicology Program (NTP) studies for evaluating the subchronic toxicity of this compound.[21]

-

Test Animals: F344/N rats and B6C3F1 mice (10 of each sex per group).

-

Administration: this compound is administered in the drinking water at concentrations ranging from 1,250 to 20,000 ppm for rats and 2,500 to 40,000 ppm for mice for 13 weeks.[21] Control groups receive untreated drinking water.

-

Observations:

-

Clinical Signs: Animals are observed twice daily for morbidity and mortality.

-

Body Weight: Individual body weights are recorded weekly.

-

Water Consumption: Water consumption is measured weekly per cage.

-

-

Clinical Pathology (at 13 weeks):

-

Hematology: Blood is collected for a complete blood count (CBC), including red and white blood cell counts, hemoglobin, hematocrit, and platelet counts.

-

Serum Chemistry: Serum is analyzed for markers of liver and kidney function.

-

-

Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized and subjected to a complete necropsy. Organs, including the liver, kidneys, spleen, thymus, and reproductive organs (testes, epididymides, ovaries, uterus), are weighed. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.[21]

Developmental Toxicity Study (Inhalation)

This protocol is a representative model for assessing teratogenicity.

-

Test Animals: Pregnant Sprague-Dawley rats or New Zealand White rabbits.

-

Exposure: Animals are exposed via whole-body inhalation to target concentrations of this compound vapor (e.g., 0, 10, 50, 250 ppm) for 6 hours/day during the major period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).[13]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.

-

Fetal Examination: On the day before expected parturition, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Analytical Method for this compound in Air (NIOSH 1403)

This method is used for monitoring occupational exposure.[13]

-

Sample Collection: A known volume of air (typically 1 to 6 liters) is drawn through a solid sorbent tube containing coconut shell charcoal at a flow rate of 0.01 to 0.05 L/min.[13]

-

Sample Preparation: The front and back sections of the charcoal tube are placed in separate vials. The analytes are desorbed with 1 mL of a 95:5 (v/v) mixture of methylene (B1212753) chloride and methanol.

-

Analysis: The desorbed sample is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Column: A suitable capillary column for separating polar compounds.

-

Temperatures: Injector and detector temperatures are optimized for the analysis. The oven temperature is typically programmed to achieve separation of this compound from other components.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentration.

-

Analytical Method for 2-Ethoxyacetic Acid in Urine

This method is used for biological monitoring of exposure.

-

Sample Collection: Spot urine samples are collected in polyethylene (B3416737) bottles and frozen at -20°C until analysis.

-

Sample Preparation (Extraction and Derivatization):

-

An aliquot of urine is mixed with potassium carbonate, an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate), and an extraction solvent (methylene chloride).

-

A derivatizing agent (e.g., pentafluorobenzyl bromide) is added to convert the non-volatile 2-EAA into a more volatile ester.

-

The mixture is shaken and heated to facilitate the reaction.

-

The organic layer containing the derivatized 2-EAA is separated, washed, and dried.

-

-

Analysis: The extract is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) or Electron Capture Detection (GC-ECD) for higher sensitivity.

-

Quantification: The concentration is determined against a calibration curve prepared by spiking blank urine with known amounts of 2-EAA. Results are often normalized to urinary creatinine (B1669602) concentration to account for dilution.

Experimental and Analytical Workflow

Caption: General workflow for toxicological assessment of this compound.

Conclusion

This compound is a chemical with well-documented reproductive, developmental, and hematological toxicity, primarily mediated by its metabolite, 2-ethoxyacetic acid. Its utility as a solvent is overshadowed by these significant health risks, leading to its replacement in many applications and the establishment of strict occupational exposure limits. For professionals in research and drug development, a thorough understanding of its toxicological profile and the methodologies used to assess its effects is paramount for ensuring safety and for the development of safer alternatives. The data and protocols presented in this guide offer a comprehensive resource for these purposes.

References

- 1. Hematological effects of four ethylene glycol monoalkyl ethers in short-term repeated exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 13-week subchronic toxicity study of 2-(l-menthoxy)ethanol in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental effects after inhalation exposure of gravid rabbits and rats to ethylene glycol monoethyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Teratogenicity of 2-Ethoxxethanol by Dermal Application | Semantic Scholar [semanticscholar.org]

- 10. Reproductive toxicity of the industrial solvent this compound in rats and interactive effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. restoredcdc.org [restoredcdc.org]

- 12. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 13. cdc.gov [cdc.gov]

- 14. osha.gov [osha.gov]

- 15. Percutaneous penetration and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The determination of environmental this compound by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reproductive toxicity of the industrial solvent this compound in rats and interactive effects of ethanol (Journal Article) | OSTI.GOV [osti.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Glycol Ethers 2-Methoxyethanol & this compound (83-112) | NIOSH | CDC [cdc.gov]

- 21. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, this compound, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethylene (B1197577) glycol monoethyl ether (EGME), also known as 2-ethoxyethanol. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for application in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of the molecular interactions that govern these properties.

Core Physical Properties

Ethylene glycol monoethyl ether is a clear, colorless liquid with a mild, agreeable odor.[1][2] It is a versatile solvent due to its miscibility with water and many organic solvents.[1][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of ethylene glycol monoethyl ether, compiled from various safety data sheets and chemical databases.

| General Properties | Value | Reference(s) |

| Chemical Formula | C4H10O2 | [4][5] |

| Molecular Weight | 90.12 g/mol | [4][6] |

| Appearance | Clear, colorless liquid | [1][7][8] |

| Odor | Mild, ether-like | [1] |

| Thermal Properties | Value | Reference(s) |

| Boiling Point | 135 °C (275 °F) at 760 mmHg | [1][4][6] |

| Melting Point | -70 °C (-94 °F) | [1][4][5] |

| Flash Point (Closed Cup) | 40-44 °C (104-111 °F) | [7][9][10] |

| Autoignition Temperature | 235 °C (455 °F) | [4][5][6] |

| Density and Viscosity | Value | Reference(s) |

| Density | 0.929 - 0.934 g/cm³ at 20°C | [1][4][7] |

| Specific Gravity | 0.931 at 20°C/20°C | [4][6] |

| Vapor Density (air=1) | 3.1 | [4][5][6] |

| Viscosity | ~2.08 - 2.1 cP at 20°C | [1][4][11] |

| Solubility and Partition Coefficient | Value | Reference(s) |

| Solubility in Water | Miscible/Complete | [1][3][7] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone | [4][7][8] |

| Octanol/Water Partition Coefficient (log Pow) | -0.540 | [5] |

| Safety and Flammability | Value | Reference(s) |

| Lower Explosive Limit (LEL) | 1.7 - 1.8 vol % | [4][5][6] |

| Upper Explosive Limit (UEL) | 14 - 15.6 vol % | [4][5][6] |

| Vapor Pressure | 3.8 - 5 mbar at 20°C | [4][6][12] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the physical properties of ethylene glycol monoethyl ether. These protocols are based on standard test methods from ASTM International.

Determination of Distillation Range (ASTM D1078)

This test method determines the boiling range of volatile organic liquids.[13][14][15]

Apparatus:

-

Distillation flask (100 or 200 mL)

-

Condenser

-

Cooling bath

-

Flask support

-

Heat source (electric heater or gas burner)

-

Receiver (graduated cylinder)

-

Thermometer or temperature sensor

Procedure:

-

Measure 100 mL of the ethylene glycol monoethyl ether sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all connections are tight. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

Apply heat to the flask at a controlled rate so that the first drop of condensate falls from the condenser in 5 to 10 minutes.

-

Record the temperature at which the first drop of distillate is collected as the Initial Boiling Point (IBP).

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature at regular intervals as the volume of distillate in the receiver increases.

-

The final boiling point, or Dry Point, is the temperature at which the last of the liquid evaporates from the bottom of the flask.

Determination of Density (ASTM D4052)

This method covers the determination of the density and relative density of liquids using a digital density meter.[4][9][16]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatically controlled bath to maintain the temperature of the measuring cell

Procedure:

-

Calibrate the digital density meter with dry air and freshly boiled distilled water at the test temperature (e.g., 20°C).

-

Ensure the measuring cell (U-tube) is clean and dry.

-

Inject a small volume of the ethylene glycol monoethyl ether sample into the measuring cell, ensuring there are no air bubbles.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument based on the oscillation period and the calibration data.

-

Record the density value displayed by the instrument.

Determination of Flash Point by Tag Closed Cup Tester (ASTM D56)

This test method is used to determine the flash point of low-viscosity liquids.[17][18][19]

Apparatus:

-

Tag Closed Cup Tester, consisting of a brass test cup, a lid with an ignition source (gas flame or electric igniter), and a water bath or heating block.

-

Thermometer

Procedure:

-

Fill the test cup with the ethylene glycol monoethyl ether sample to the filling mark.

-

Place the lid on the cup, ensuring a tight seal.

-

Heat the sample at a slow, constant rate (approximately 1°C/min).[17]

-

At specified temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapor of the sample to ignite and a flame to propagate across the surface of the liquid.[19]

Determination of Water Content by Karl Fischer Titration (ASTM D1364)

This method is used for the direct determination of water in volatile solvents.[6][20][21]

Apparatus:

-

Automatic Karl Fischer titrator

-

Titration vessel

-

Buret

-

Magnetic stirrer

Procedure:

-

Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Inject a known mass of the ethylene glycol monoethyl ether sample into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent. The reagent reacts with water in a stoichiometric manner.

-

The endpoint is detected potentiometrically.

-

The water content is calculated from the volume of Karl Fischer reagent consumed and the known titer of the reagent.

Determination of Acidity (ASTM D1613)

This test method covers the determination of total acidity in volatile solvents.[3][11][22]

Apparatus:

-

Buret (10 or 25 mL)

-

Erlenmeyer flask (250 mL)

Reagents:

-

Standardized sodium hydroxide (B78521) solution (0.1 N)

-

Phenolphthalein (B1677637) indicator solution

Procedure:

-